N-{2-[(dimethylamino)methyl]benzyl}propan-2-amine
Description
N-{2-[(dimethylamino)methyl]benzyl}propan-2-amine is a tertiary amine featuring a benzyl core substituted with a dimethylaminomethyl group at the ortho position and an isopropylamine moiety. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and synthetic organic chemistry.
Key structural attributes:
- Dimethylaminomethyl substituent: Enhances electron-donating effects and introduces a basic tertiary amine.
- Isopropylamine group: Contributes steric bulk and influences solubility.
Properties
IUPAC Name |
N-[[2-[(dimethylamino)methyl]phenyl]methyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2/c1-11(2)14-9-12-7-5-6-8-13(12)10-15(3)4/h5-8,11,14H,9-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAWCSXZFNDOXPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC=CC=C1CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(dimethylamino)methyl]benzyl}propan-2-amine typically involves the reaction of benzyl chloride with dimethylamine, followed by the introduction of an isopropylamine group. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The process can be summarized as follows:
Step 1: Benzyl chloride reacts with dimethylamine in the presence of a base to form N-(dimethylaminomethyl)benzylamine.
Step 2: The resulting N-(dimethylaminomethyl)benzylamine is then reacted with isopropylamine under similar conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(dimethylamino)methyl]benzyl}propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into secondary or primary amines.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary or primary amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N-{2-[(dimethylamino)methyl]benzyl}propan-2-amine has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{2-[(dimethylamino)methyl]benzyl}propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and activity. The benzyl and isopropylamine groups contribute to the overall molecular conformation and stability, affecting the compound’s pharmacokinetics and pharmacodynamics.
Comparison with Similar Compounds
Substituent Variations on the Benzyl Ring
The benzyl ring’s substitution pattern significantly impacts chemical reactivity and biological activity. Below is a comparative analysis:
Key Observations :
- Electron-donating groups (e.g., methoxy, dimethylaminomethyl) increase aromatic ring reactivity toward electrophilic substitution, whereas electron-withdrawing groups (e.g., trifluoromethyl) reduce it .
- The para-benzyloxy group in N-[4-(benzyloxy)benzyl]propan-2-amine improves metabolic stability, a critical factor in drug design .
Amine Group Modifications
Variations in the amine moiety alter steric and electronic profiles:
Key Observations :
Biological Activity
N-{2-[(dimethylamino)methyl]benzyl}propan-2-amine, also known as a derivative of benzylamine, has garnered attention for its potential biological activities and applications in medicinal chemistry. This compound features a dimethylamino group, which enhances its interaction with biological targets, making it a subject of interest in drug design and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₂₂N₂. The structure includes:
- Benzyl moiety : Provides hydrophobic interactions.
- Dimethylamino group : Enhances basicity and potential for hydrogen bonding.
- Isopropylamine group : Contributes to steric hindrance and influences pharmacokinetics.
The biological activity of this compound is largely attributed to its ability to interact with various biomolecular targets, including enzymes and receptors. The dimethylamino group can participate in hydrogen bonding, influencing the compound's binding affinity. The overall conformation, stability, and reactivity are affected by the presence of both the dimethylamino and isopropylamine groups, which may alter pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).
Biological Activities
Research into the biological activities of this compound reveals several promising applications:
- Anticancer Activity : Similar compounds have been studied for their cytotoxic effects on cancer cells. For instance, Mannich bases, which include structures similar to this compound, have shown significant anticancer properties through various mechanisms such as apoptosis induction and cell cycle arrest .
- Antimicrobial Properties : Compounds with a similar structural framework have demonstrated antibacterial and antifungal activities. The presence of the dimethylamino group is often linked to enhanced antimicrobial efficacy .
- Neurological Effects : Given its structural characteristics, this compound may influence neurotransmitter systems, potentially offering therapeutic avenues for mental health disorders.
Case Study 1: Anticancer Activity
A study investigating Mannich bases reported that derivatives with dimethylamino groups exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and inhibition of proliferation pathways .
Case Study 2: Antimicrobial Efficacy
Research highlighted that compounds similar to this compound displayed potent activity against both Gram-positive and Gram-negative bacteria. The effectiveness was linked to the ability to disrupt bacterial cell membranes .
Comparative Analysis
| Compound | Anticancer Activity | Antimicrobial Activity | Neurological Impact |
|---|---|---|---|
| This compound | Promising | Moderate | Potential |
| Mannich Bases | High | Significant | Varies |
| N,N-Dimethylbenzylamine | Moderate | Low | Limited |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
